Cas no 1810-73-7 (QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-)

7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a substituted quinoline derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structural features, including the chloro and trimethyl groups, contribute to enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. The compound’s quinoline core offers versatility for further functionalization, while the chloro substituent at the 7-position provides a reactive site for cross-coupling or nucleophilic substitution reactions. Its dihydro form may improve solubility in certain solvents, facilitating downstream processing. This compound is particularly useful in the development of bioactive molecules, where its scaffold can serve as a key building block for heterocyclic chemistry.
QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL- structure
1810-73-7 structure
商品名:QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-
CAS番号:1810-73-7
MF:C12H14NCl
メガワット:207.699
CID:3524885
PubChem ID:13370112

QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL- 化学的及び物理的性質

名前と識別子

    • QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-
    • 7-chloro-2,2,4-trimethyl-1H-quinoline
    • 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
    • DTXSID901252053
    • 1810-73-7
    • CS-0117664
    • G69080
    • 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
    • SCHEMBL10894057
    • AKOS005133828
    • SB71014
    • Quinoline, 7-chloro-1,2-dihydro-2,2,4-trimethyl-
    • 7-chloro-2,2,4-trimethyl-1,2-dihydroquinoline
    • 7-CHLORO-2,2,4-TRIMETHYL-1H-QUINOLINE
    • インチ: InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3
    • InChIKey: WGIMEYSRVQFMGU-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(C)(C)NC2=C1C=CC(=C2)Cl

計算された属性

  • せいみつぶんしりょう: 207.0814771g/mol
  • どういたいしつりょう: 207.0814771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM242604-1g
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
1810-73-7 97%
1g
$514 2022-06-12
Chemenu
CM242604-5g
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
1810-73-7 97%
5g
$1169 2021-08-04
1PlusChem
1P01RCST-100mg
Quinoline, 7-chloro-1,2-dihydro-2,2,4-trimethyl-
1810-73-7 97%
100mg
$132.00 2024-06-18
1PlusChem
1P01RCST-1g
Quinoline, 7-chloro-1,2-dihydro-2,2,4-trimethyl-
1810-73-7 97%
1g
$576.00 2024-06-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1188304-100mg
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
1810-73-7 98%
100mg
¥1239.00 2024-08-09
Chemenu
CM242604-1g
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
1810-73-7 97%
1g
$514 2021-08-04
Chemenu
CM242604-5g
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
1810-73-7 97%
5g
$1169 2022-06-12
Chemenu
CM242604-10g
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
1810-73-7 97%
10g
$1636 2022-06-12
1PlusChem
1P01RCST-250mg
Quinoline, 7-chloro-1,2-dihydro-2,2,4-trimethyl-
1810-73-7 97%
250mg
$220.00 2024-06-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1188304-250mg
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
1810-73-7 98%
250mg
¥1959.00 2024-08-09

QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL- 関連文献

QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-に関する追加情報

QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL and Its Applications in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL (CAS no. 1810-73-7) stands out due to its unique structural properties and versatile applications. This compound, characterized by its chlorinated and substituted quinoline backbone, has garnered significant attention in recent years for its potential in drug discovery and molecular research.

The molecular structure of QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL encompasses a fused benzene and pyridine ring system, with specific substitutions that enhance its reactivity and biological activity. The presence of a chlorine atom at the 7-position and methyl groups at the 2-, 2'-, and 4-positions contributes to its distinct chemical profile. This configuration makes it a valuable scaffold for synthesizing novel derivatives with tailored properties.

In the realm of medicinal chemistry, quinoline derivatives have long been recognized for their pharmacological significance. The 7-chloro moiety enhances the compound's ability to interact with biological targets, while the 1,2-dihydro and 2,2,4-trimethyl substitutions provide stability and functional diversity. Recent studies have highlighted the compound's potential in developing treatments for various diseases, including infectious disorders and cancer.

One of the most compelling aspects of QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in pathogenic processes. For instance, studies have demonstrated its efficacy in inhibiting bacterial enzymes that are crucial for bacterial survival and replication. This has opened up new avenues for combating antibiotic-resistant strains.

The compound's application extends beyond antimicrobial agents. Emerging research indicates its potential in oncology, where it serves as a basis for developing small-molecule inhibitors that disrupt cancer cell proliferation. The chloro group facilitates binding to specific protein targets within cancer cells, leading to apoptosis or growth inhibition. Preclinical trials have shown promising results in several models, suggesting its therapeutic potential.

Advances in computational chemistry have further enhanced the understanding of QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL's interactions with biological systems. Molecular modeling techniques have allowed researchers to predict binding affinities and optimize drug-like properties. These simulations have been instrumental in designing derivatives with improved pharmacokinetic profiles and reduced side effects.

The synthesis of QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the functionalization of a quinoline core followed by selective chlorination and alkylation. Recent innovations in green chemistry have led to more sustainable synthetic routes that minimize waste and energy consumption.

In conclusion,QUINOLINE, 7-chloro-1,hydro, -di -hyd ro - ,trimethyl has emerged as a crucial compound in modern chemical biology. Its unique structure and functional versatility make it an invaluable tool for drug discovery and molecular research. As scientists continue to explore its potential applications,this compound is poised to play a significant role in addressing some of the most pressing challenges in medicine today.

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(CAS:1810-73-7)QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-
CL14122
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ